molecular formula C10H11NO2 B3191756 2-Methoxy-7,8-dihydroquinolin-5(6H)-one CAS No. 57311-38-3

2-Methoxy-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B3191756
CAS No.: 57311-38-3
M. Wt: 177.2 g/mol
InChI Key: MEMYNXVUEOSGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the second position and a dihydroquinolinone core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7,8-dihydroquinolin-5(6H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxyaniline.

    Cyclization: The precursor undergoes cyclization to form the quinoline core. This can be achieved through various methods, including the Pfitzinger reaction or the Skraup synthesis.

    Reduction: The quinoline derivative is then reduced to form the dihydroquinolinone structure. Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimized reaction conditions and catalysts are employed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxy-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoline: Lacks the dihydroquinolinone structure, resulting in different chemical properties.

    7,8-Dihydroquinolin-5(6H)-one: Does not have the methoxy group, leading to variations in reactivity and biological activity.

    2-Methoxy-1,2,3,4-tetrahydroquinoline: Fully saturated quinoline derivative with distinct chemical behavior.

Uniqueness

2-Methoxy-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of a methoxy group and a dihydroquinolinone core. This structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Properties

IUPAC Name

2-methoxy-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMYNXVUEOSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of compound 5 (8.2 g, 50 mmol) prepared as described in Example 1, methyl iodide (15.7 mL, 250 mmol), and silver carbonate (8.3 g, 30 mmol) in 150 mL of chloroform was stirred in a flask at room temperature for 48 hours. The reaction mixture was filtered through celite, and the filtrate was concentrated in vacuo, and purified by column chromatography (elution with hexanes-ethyl acetate 3:1) to give compound 8 (7.2 g, 81%) as a light yellow solid, mp 101-102° C. 1H NMR (CDCl3): δ 2.15 (quin, J=6.4 Hz, 2H), 2.62 (t, J=6.6 Hz, 2H), 3.01 (t, J=6.2 Hz, 2H), 3.99 (s, 3H), 6.65 (d, J=8.7 Hz, 1H), 8.15 (d, J=8.7 Hz, 1H); 13C NMR (CDCl3): δ 22.01, 32.49, 38.20, 53.89, 109.83, 122.73, 137.62, 163.89, 166.11, 197.08. FABMS: m/e 178 (M+1, 100), 154 (16), 137 (16). Analysis: Calcd. for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.94; H, 6.36; N, 7.91.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
8.3 g
Type
catalyst
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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